2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Catalog No.
S7809886
CAS No.
M.F
C10H6ClF3N2O
M. Wt
262.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acet...

Product Name

2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C10H6ClF3N2O

Molecular Weight

262.61 g/mol

InChI

InChI=1S/C10H6ClF3N2O/c11-4-9(17)16-8-2-1-6(5-15)3-7(8)10(12,13)14/h1-3H,4H2,(H,16,17)

InChI Key

ZQISAKRSCLXNCJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)NC(=O)CCl

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)NC(=O)CCl
2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide or CTFA is a chemical consisting of a chlorinated amide group and a cyano group attached to a trifluoromethyl-containing phenyl ring. It has been a topic of interest in scientific research due to its potential applications in various fields. This paper provides an overview of the chemical structure, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CTFA.
CTFA is a chemical compound whose chemical formula is C10H6ClF3N2O. It is also known as acid amide, 2-chloro-N-(4-cyano-2-(trifluoromethyl)phenyl). It belongs to the group of amides, which are organic compounds containing a carbonyl group (C=O) attached to a nitrogen atom. CTFA is widely used in chemical synthesis, pharmaceuticals, and agrochemicals.
CTFA is a white crystalline solid with a melting point of 172-176°C and a boiling point of 402.7°C at 760 mmHg. It is soluble in organic solvents such as acetone and chloroform, but practically insoluble in water. The chemical structure of CTFA contains a cyano group, which makes it a polar molecule with a dipole moment of 4.78D. The molecule also contains a trifluoromethyl group, which makes it highly lipophilic.
There are several methods to synthesize CTFA. One of the most common methods is the reaction of 4-cyano-2-trifluoromethyl-phenyl isocyanate with chloroacetyl chloride in the presence of a base. The product obtained is then purified by recrystallization. Other methods involve the use of different reagents, such as thionyl chloride and oxalyl chloride, to synthesize CTFA.
The characterization of CTFA is usually done by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques provide information about the chemical structure and purity of the compound.
There are different analytical methods used to detect and quantify CTFA in various matrices such as soil, water, and biological fluids. Some of the commonly used methods are gas chromatography (GC), liquid chromatography (LC), and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods provide high sensitivity and specificity for CTFA detection.
CTFA has been shown to have biological activity in various organisms. It is known to act as an inhibitor of the enzyme acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to growth inhibition of plants and bacteria. CTFA also exhibits antifungal activity against various fungi, including Aspergillus niger and Penicillium expansum.
CTFA has low acute toxicity after oral and dermal exposure and is classified as a low-hazard substance. However, it can cause skin irritation and eye damage in humans. It is also toxic to aquatic organisms and honeybees, and precautions should be taken to avoid contamination of water sources and beehives.
CTFA is widely used in chemical synthesis as a reagent and intermediate in the production of various compounds, including pharmaceuticals and agrochemicals. It is also used as a standard in analytical methods for the detection and quantification of AHAS inhibitors, including CTFA.
There have been several studies on the synthesis, characterization, and biological properties of CTFA. Some studies have focused on the development of new synthetic methods, while others have investigated its biological activity against various organisms. There has also been interest in the application of CTFA as a standard in analytical methods.
The potential applications of CTFA are diverse and may include the development of new fungicides and herbicides with improved efficacy and safety profiles. CTFA can also be used as a standard for the detection and quantification of AHAS inhibitors in various matrices, including soil and water. Its potential use in pharmaceuticals and other industrial applications is also an area of interest.
While CTFA has shown promise in various fields, there are also limitations that need to be addressed. One of the limitations is the potential environmental impact of its use in agriculture, which may require further evaluation. Future research directions may include the development of new synthetic methods to improve the yield and purity of the compound. There may also be opportunities for the use of CTFA in other fields of research, such as materials science and biotechnology.
CTFA is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed. The future directions for CTFA encompass the development of new synthetic methods, the evaluation of its potential environmental impact, and the exploration of its applications in other fields of research.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

262.0120750 g/mol

Monoisotopic Mass

262.0120750 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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